molecular formula C12H24O3 B14534068 4-[(Heptyloxy)methoxy]but-2-en-1-ol CAS No. 62585-59-5

4-[(Heptyloxy)methoxy]but-2-en-1-ol

Cat. No.: B14534068
CAS No.: 62585-59-5
M. Wt: 216.32 g/mol
InChI Key: VWKAJVIQEMDHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Heptyloxy)methoxy]but-2-en-1-ol is an aliphatic enol ether derivative characterized by a hydroxyl group at position 1, a conjugated double bond (but-2-en-1-ol backbone), and a bulky heptyloxy-methoxy substituent at position 4. Its molecular formula is C₁₂H₂₄O₃, with a molecular weight of 216.32 g/mol.

Properties

CAS No.

62585-59-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

4-(heptoxymethoxy)but-2-en-1-ol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-7-10-14-12-15-11-8-6-9-13/h6,8,13H,2-5,7,9-12H2,1H3

InChI Key

VWKAJVIQEMDHRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCOCC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptyloxy)methoxy]but-2-en-1-ol typically involves the reaction of heptyl alcohol with methoxybutenol under specific conditions. One common method is the nucleophilic substitution reaction where heptyl alcohol reacts with methoxybutenol in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-[(Heptyloxy)methoxy]but-2-en-1-ol may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(Heptyloxy)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(Heptyloxy)methoxy]but-2-en-1-one.

    Reduction: Formation of 4-[(Heptyloxy)methoxy]butan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[(Heptyloxy)methoxy]but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Heptyloxy)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity. The double bond and methoxy group can also participate in various chemical interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Enol Ethers
Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical/Biological Notes Reference
4-[(Heptyloxy)methoxy]but-2-en-1-ol C₁₂H₂₄O₃ 216.32 Heptyloxy-methoxy, enol ether High lipophilicity; potential for membrane interaction (inferred). -
4-Ethoxy-2-buten-1-ol C₆H₁₂O₂ 116.16 Ethoxy, enol ether Smaller, less lipophilic; used in organic synthesis .

Key Differences :

  • Synthetic Complexity : Longer alkoxy chains (heptyl vs. ethoxy) may require multi-step protection/deprotection strategies, as seen in MEMCl-mediated syntheses .
Aromatic Ethers with Alkoxy Chains
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (ED₅₀/TD₅₀) Reference
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) C₂₁H₃₁N₃O₂ 357.49 Heptyloxy, triazole, aromatic ED₅₀ = 37.3 mg/kg; TD₅₀ = 422.5 mg/kg; PI = 11.3 .
3-Hexyloxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole (5o) C₂₀H₂₉N₃O₂ 343.47 Hexyloxy, heptyloxy, triazole Lower anticonvulsant potency vs. 5f .

Key Differences :

  • Chain Length vs. Activity : In triazole derivatives, heptyloxy groups confer superior anticonvulsant activity (ED₅₀ = 37.3 mg/kg) and safety (PI = 11.3) compared to hexyloxy analogs, suggesting an optimal chain length for efficacy .
  • Structural Context: Aromatic triazoles benefit from planar conjugation, whereas aliphatic enol ethers (like the target compound) lack aromaticity but offer conformational flexibility.
Complex Ethers with Additional Functional Groups
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Role Reference
(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid (3) C₁₈H₂₆O₇ 354.39 MEM group, carboxylic acid Acidic functionality enables salt formation; used in stereoselective synthesis .

Key Differences :

  • Functionality : The carboxylic acid in compound 3 increases polarity and reactivity, contrasting with the alcohol group in the target compound.

Research Findings and Implications

  • Chain Length Optimization: Heptyloxy chains in aromatic triazoles demonstrate a balance between lipophilicity and anticonvulsant efficacy, suggesting similar advantages for the target compound’s enol ether structure .
  • Synthetic Challenges : Introducing long alkoxy groups (e.g., heptyloxy) may require rigorous purification, as seen in multi-step protocols for MEM-protected compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.